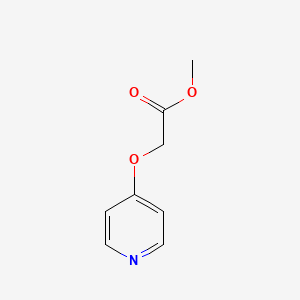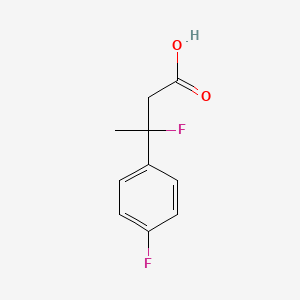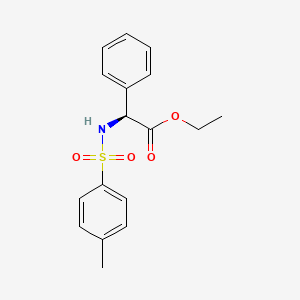![molecular formula C11H23NO3 B12960462 tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is used as a protecting group for amines during synthesis . It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Industrially, the compound is used in the production of various chemicals and materials. It is also utilized in the development of new synthetic methodologies and catalytic processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions . The tert-butyl group provides steric hindrance, which influences the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-hydroxycarbamate: This compound is similar in structure and is used in similar applications.
N-Boc-ethanolamine: Another related compound used as a protecting group for amines.
N-Boc-ethylenediamine: Similar in function, used in peptide synthesis.
Uniqueness: tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to act as a protecting group and participate in various chemical reactions makes it valuable in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-5-hydroxy-2-methylpentyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-9(6-5-7-13)8-12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI-Schlüssel |
SJUKSMGGUQQODT-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CCCO)CNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CCCO)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)










![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)

